4-(3-phenoxylphenyl)-5-cyano-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ErbB2 Inhibitor II, also known as 4-(3-Phenoxyphenyl)-5-cyano-2H-1,2,3-triazole, is a small molecule inhibitor that targets the ErbB2 receptor, also known as HER2. This compound is primarily used to control the biological activity of ErbB2, which is a receptor tyrosine kinase involved in the regulation of cell growth and differentiation. Overexpression of ErbB2 is associated with various types of cancers, including breast, ovarian, and gastric cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ErbB2 Inhibitor II involves the formation of a triazole ring through a cycloaddition reaction. The key steps include:
Formation of the Phenoxyphenyl Intermediate: This involves the reaction of phenol with a halogenated benzene derivative under basic conditions to form the phenoxyphenyl compound.
Cycloaddition Reaction: The phenoxyphenyl intermediate undergoes a cycloaddition reaction with an azide and an alkyne to form the triazole ring. This reaction is typically carried out in the presence of a copper catalyst under mild conditions.
Introduction of the Cyano Group:
Industrial Production Methods: Industrial production of ErbB2 Inhibitor II follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of high-purity starting materials, efficient catalysts, and controlled reaction environments to minimize impurities and by-products.
Types of Reactions:
Oxidation: ErbB2 Inhibitor II can undergo oxidation reactions, particularly at the phenoxyphenyl moiety, leading to the formation of quinone derivatives.
Reduction: The cyano group in ErbB2 Inhibitor II can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted triazole derivatives.
Scientific Research Applications
ErbB2 Inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationship of triazole derivatives and their interactions with biological targets.
Biology: Employed in cell signaling studies to investigate the role of ErbB2 in cellular processes such as proliferation and differentiation.
Medicine: Utilized in preclinical studies to evaluate its potential as a therapeutic agent for cancers overexpressing ErbB2. It is also used in combination with other anticancer agents to assess synergistic effects.
Industry: Applied in the development of diagnostic assays and screening platforms for identifying novel ErbB2 inhibitors.
Mechanism of Action
ErbB2 Inhibitor II exerts its effects by binding to the ATP-binding site of the ErbB2 receptor, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells overexpressing ErbB2 . The molecular targets include the ErbB2 receptor and its associated signaling pathways, such as the PI3K/AKT and MAPK pathways .
Comparison with Similar Compounds
Lapatinib: A dual inhibitor of EGFR and ErbB2 kinases, used in the treatment of advanced or metastatic breast cancer.
Tucatinib: A selective inhibitor of ErbB2, used in combination with other therapies for HER2-positive breast cancer.
Uniqueness of ErbB2 Inhibitor II: ErbB2 Inhibitor II is unique due to its specific targeting of the ATP-binding site of ErbB2, leading to selective inhibition of its kinase activity without affecting other kinases. This selectivity reduces off-target effects and enhances its therapeutic potential in cancers overexpressing ErbB2 .
Properties
Molecular Formula |
C15H10N4O |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
5-(4-phenoxyphenyl)-2H-triazole-4-carbonitrile |
InChI |
InChI=1S/C15H10N4O/c16-10-14-15(18-19-17-14)11-6-8-13(9-7-11)20-12-4-2-1-3-5-12/h1-9H,(H,17,18,19) |
InChI Key |
LHOBXXROLCTUBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NNN=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.